molecular formula C12H15NO2 B13210633 N-[1-(2H-1,3-Benzodioxol-5-YL)ethyl]cyclopropanamine

N-[1-(2H-1,3-Benzodioxol-5-YL)ethyl]cyclopropanamine

Cat. No.: B13210633
M. Wt: 205.25 g/mol
InChI Key: OIKYYMBMHBZDPH-UHFFFAOYSA-N
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Description

N-[1-(2H-1,3-Benzodioxol-5-YL)ethyl]cyclopropanamine is an organic compound with a complex structure that includes a benzodioxole moiety and a cyclopropanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2H-1,3-Benzodioxol-5-YL)ethyl]cyclopropanamine typically involves the reaction of 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-amine with cyclopropanecarboxylic acid or its derivatives. The reaction is usually carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2H-1,3-Benzodioxol-5-YL)ethyl]cyclopropanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzodioxole derivatives .

Scientific Research Applications

N-[1-(2H-1,3-Benzodioxol-5-YL)ethyl]cyclopropanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2H-1,3-Benzodioxol-5-YL)ethyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The benzodioxole moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The cyclopropanamine group can also influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-amine
  • N-[2-(1,3-Benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6]
  • 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol

Uniqueness

N-[1-(2H-1,3-Benzodioxol-5-YL)ethyl]cyclopropanamine is unique due to its combination of a benzodioxole moiety and a cyclopropanamine group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. For example, the cyclopropanamine group can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclopropanamine

InChI

InChI=1S/C12H15NO2/c1-8(13-10-3-4-10)9-2-5-11-12(6-9)15-7-14-11/h2,5-6,8,10,13H,3-4,7H2,1H3

InChI Key

OIKYYMBMHBZDPH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)NC3CC3

Origin of Product

United States

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